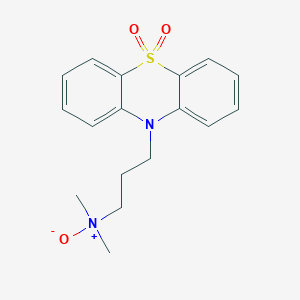Promazine Sulfone N-Oxide (Promazine N,S,S-Trioxide)
CAS No.:
Cat. No.: VC18005069
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H20N2O3S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |
| Standard InChI | InChI=1S/C17H20N2O3S/c1-19(2,20)13-7-12-18-14-8-3-5-10-16(14)23(21,22)17-11-6-4-9-15(17)18/h3-6,8-11H,7,12-13H2,1-2H3 |
| Standard InChI Key | GFHGUVKVMPFKGH-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(CCCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
Promazine Sulfone N-Oxide, systematically named 10H-Phenothiazine-10-propanamine, N,N-dimethyl-, N,5,5-trioxide, is identified by the CAS registry number 26928-74-5 . Structurally, it arises from the oxidation of promazine at both the sulfur atom in the phenothiazine ring and the tertiary amine in the side chain, forming a sulfone and an N-oxide group, respectively. This dual oxidation confers heightened polarity compared to the parent compound, influencing its solubility and chromatographic behavior.
Molecular and Structural Characteristics
The compound’s molecular structure (Fig. 1) features a tricyclic phenothiazine core with a propaneamine side chain. Key modifications include:
-
Sulfone group: Replacement of the sulfur atom in the phenothiazine ring with a sulfonyl group ().
-
N-Oxide: Oxidation of the tertiary amine () to a tertiary amine oxide ().
These modifications significantly alter electronic distribution, as evidenced by shifts in NMR spectra and mass fragmentation patterns .
Physicochemical Data
Table 1 summarizes critical physicochemical properties derived from supplier databases and analytical studies :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.42 g/mol |
| CAS Number | 26928-74-5 |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
| Stability | Hygroscopic; short shelf life under ambient conditions |
Synthesis and Oxidation Pathways
The synthesis of Promazine Sulfone N-Oxide involves controlled oxidation of promazine. While direct literature on its preparation is limited, insights can be extrapolated from methodologies used for analogous phenothiazine derivatives .
Catalytic Oxidation with Hydrogen Peroxide
A seminal study by Ogamo and Fukumoto (2004) demonstrated the oxidation of phenothiazines to sulfoxides and N-oxides using hydrogen peroxide () and a titanosilicate catalyst . Key findings include:
-
Reaction Conditions:
-
pH: Acidic media (pH 3.0) favored sulfoxide formation, while alkaline conditions (pH 10.5) promoted N-oxidation.
-
Solvent: Methanol-water mixtures (20–50% methanol) optimized reaction efficiency.
-
Catalyst Load: 50 mg titanosilicate per 1 mmol substrate.
-
-
Stoichiometry: Excess (1.3–5.0 molar equivalents) drove complete oxidation, though over-oxidation to sulfones occurred at higher concentrations .
For Promazine Sulfone N-Oxide, a two-step protocol is hypothesized:
-
Sulfoxidation: Initial oxidation of sulfur to sulfoxide using 1.3–2.0 equivalents at pH 3.0.
-
N-Oxidation: Subsequent amine oxidation with 4–5 equivalents at pH 10.5 .
Isolation and Purification
Post-reaction, the product is typically extracted with chloroform, converted to hydrochloride salts, and crystallized from ethanol or methanol . Table 2 outlines optimized parameters for analogous compounds:
| Parameter | Value |
|---|---|
| Extraction Solvent | Chloroform |
| Crystallization Solvent | Ethanol, methanol, or acetone-methanol |
| Yield | 53.9–71.2% |
| Purity (HPLC) | 98.0–99.5% |
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry (MS):
Low-collision-energy MS (10 eV) reveals characteristic fragmentation patterns (Table 3) :Ion m/z Relative Intensity (%) Molecular Ion () 334 13.5 [M - O] 318 100 Phenothiazine Fragment 233 18.1 -
Nuclear Magnetic Resonance (NMR):
- and -NMR spectra confirm sulfone and N-oxide functionalities through deshielded proton signals and carbon chemical shifts .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions shows retained times distinct from promazine and its sulfoxide. Optimal detection wavelengths range from 244–260 nm, corresponding to the phenothiazine chromophore .
Regulatory and Industrial Considerations
Regulatory Status
As a controlled substance, Promazine Sulfone N-Oxide requires stringent documentation for synthesis, transport, and handling. Suppliers mandate permits for purchase, reflecting its potential misuse and regulatory oversight .
Applications
-
Pharmaceutical Impurity Control: Monitored as a degradation product in promazine formulations.
-
Reference Standard: Utilized in HPLC and MS assays for pharmacokinetic studies.
-
Synthetic Intermediate: Potential precursor for novel antipsychotic agents.
Challenges and Future Directions
Stability Issues
The compound’s hygroscopic nature and short shelf life necessitate specialized storage (desiccated, -20°C) . Research into stabilization via lyophilization or co-crystallization is warranted.
Synthetic Optimization
Current yields (~55–71%) remain suboptimal for industrial-scale production . Advances in catalytic systems (e.g., enzymatic oxidation) could enhance efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume